molecular formula C29H55N5O19 B14686541 Antibiotic 2230C CAS No. 36019-37-1

Antibiotic 2230C

Cat. No.: B14686541
CAS No.: 36019-37-1
M. Wt: 777.8 g/mol
InChI Key: GESYZSHWHHOJFW-UHFFFAOYSA-N
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Description

Antibiotic 2230C, also known as Lividomycin, is a potent antimicrobial agent used to combat various bacterial infections. It belongs to the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. This compound has shown significant efficacy against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic 2230C involves several key steps. The primary route includes the fermentation of specific bacterial strains that produce the antibiotic naturally. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the antibiotic .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale bioreactors are used to cultivate the bacterial strains, and the fermentation process is closely monitored to ensure consistency and quality. The downstream processing includes filtration, solvent extraction, and crystallization to obtain the pure antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Antibiotic 2230C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound .

Scientific Research Applications

Antibiotic 2230C has a wide range of applications in scientific research:

Mechanism of Action

Antibiotic 2230C exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets include the ribosomal RNA and specific proteins within the ribosome. The pathways involved in this mechanism are crucial for bacterial survival, making this compound highly effective against susceptible bacterial strains .

Comparison with Similar Compounds

  • Streptomycin
  • Gentamicin
  • Neomycin
  • Kanamycin

Comparison: Antibiotic 2230C shares similarities with other aminoglycosides in terms of its mechanism of action and spectrum of activity. it is unique in its specific binding affinity and the range of bacterial strains it targets. Compared to Streptomycin and Gentamicin, this compound may exhibit different pharmacokinetic properties and resistance profiles, making it a valuable alternative in certain clinical scenarios .

Properties

CAS No.

36019-37-1

Molecular Formula

C29H55N5O19

Molecular Weight

777.8 g/mol

IUPAC Name

2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2

InChI Key

GESYZSHWHHOJFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Origin of Product

United States

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